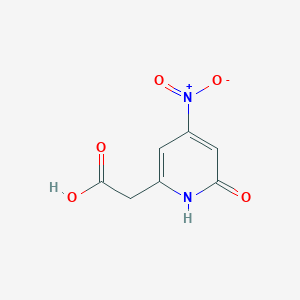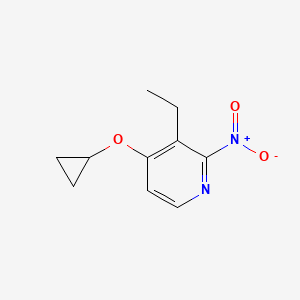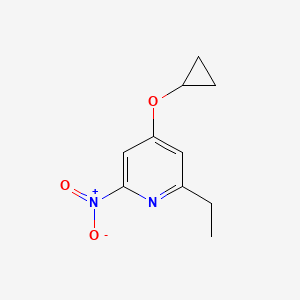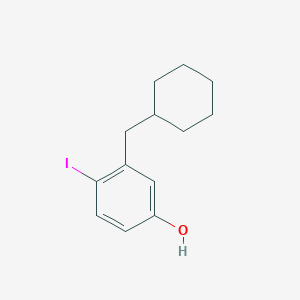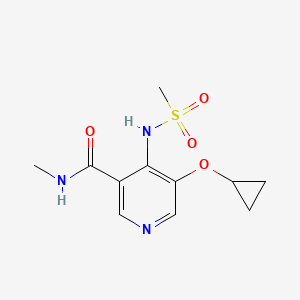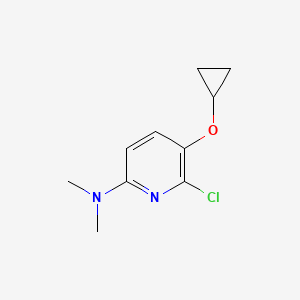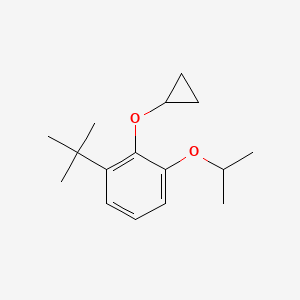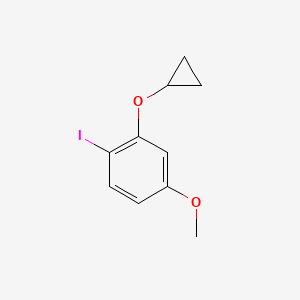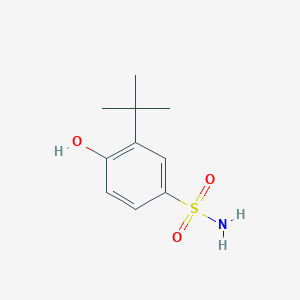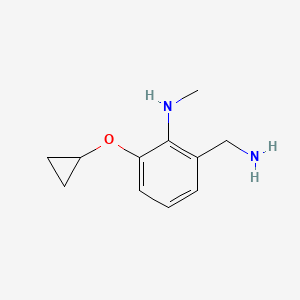
2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a methylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-cyclopropoxyaniline with formaldehyde and a secondary amine under acidic conditions to form the aminomethyl group. The reaction conditions often include the use of solvents like toluene and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated products.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may enhance its binding affinity. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl propanol: Similar in having an aminomethyl group but differs in its overall structure and properties.
2-Aminopyridine: Shares the aminomethyl group but has a different aromatic system.
Uniqueness
2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-cyclopropyloxy-N-methylaniline |
InChI |
InChI=1S/C11H16N2O/c1-13-11-8(7-12)3-2-4-10(11)14-9-5-6-9/h2-4,9,13H,5-7,12H2,1H3 |
Clé InChI |
QLMVESIKCIKFSX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC=C1OC2CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




